(3-Formyl-5-propoxyphenyl)boronic acid chemical properties
(3-Formyl-5-propoxyphenyl)boronic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Formyl-5-propoxyphenyl)boronic acid, with the CAS number 871125-80-3, is a multifunctional organic compound that holds significant potential in the fields of medicinal chemistry and materials science.[1] Its structure incorporates three key functional groups: a boronic acid moiety, a formyl (aldehyde) group, and a propoxy group on a phenyl ring. This unique combination makes it a versatile building block for the synthesis of complex molecules. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The aldehyde functionality serves as a reactive handle for a variety of chemical transformations, including reductive amination and oxidation, while the propoxy group modulates the compound's lipophilicity and electronic properties.[1] This guide provides a comprehensive overview of the known chemical properties, a general synthetic approach, and the potential applications of (3-Formyl-5-propoxyphenyl)boronic acid.
Core Chemical Properties
Currently, detailed experimental data for (3-Formyl-5-propoxyphenyl)boronic acid is not extensively available in public literature. The following tables summarize the available computed data for the target compound and experimental data for structurally related analogs to provide a predictive overview of its physicochemical and spectroscopic properties.
Physicochemical Properties
| Property | (3-Formyl-5-propoxyphenyl)boronic acid | 3-Formylphenylboronic acid (Analog) | (3-Propoxyphenyl)boronic acid (Analog) |
| CAS Number | 871125-80-3[1] | 87199-16-4[2] | 149557-18-6[3] |
| Molecular Formula | C₁₀H₁₃BO₄[4] | C₇H₇BO₃[2] | C₉H₁₃BO₃[3] |
| Molecular Weight | 208.02 g/mol | 149.94 g/mol [2] | 180.01 g/mol [3] |
| Appearance | Predicted: White to off-white solid | Off-white powder[5] | Not specified |
| Melting Point | Not available | 109-113 °C[5] | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Predicted to be soluble in polar organic solvents like ethyl acetate, dichloromethane, and chloroform.[6] Low solubility in water is expected, a common characteristic of arylboronic acids.[7] | Soluble in most polar organic solvents.[8] | Not specified |
| pKa | Predicted to be in the range of 8-9, typical for arylboronic acids.[9] | ~8.86 (experimental for phenylboronic acid)[9] | Not specified |
| Stability | Stable under normal conditions. Sensitive to hydrolysis, especially in aqueous solutions. The pinacol ester form is generally more stable for storage.[6] | Stable under normal conditions. May form anhydrides (boroxines) upon dehydration.[5] | Stable under normal conditions. |
Spectroscopic Data
| Spectroscopy | (3-Formyl-5-propoxyphenyl)boronic acid (Predicted/Computed) | 3-Formylphenylboronic acid (Analog - Experimental) |
| ¹H NMR | Predicted chemical shifts (ppm) in CDCl₃: Aromatic protons (δ 7.0-8.0), Aldehyde proton (δ ~10.0), Propoxy group protons (δ 4.0, 1.8, 1.0), Boronic acid protons (broad singlet, δ 5.0-8.0). | ¹H NMR spectra are publicly available and show characteristic peaks for the aromatic, aldehyde, and boronic acid protons.[10] |
| ¹³C NMR | Predicted chemical shifts (ppm): Aromatic carbons (δ 110-160), Aldehyde carbon (δ ~190), Propoxy group carbons (δ ~70, 22, 10). The carbon attached to boron may not be observed or may be broad. | Spectra are available and show expected resonances. |
| IR (Infrared) | Predicted characteristic peaks (cm⁻¹): O-H stretch (boronic acid, broad, ~3300), C-H stretch (aromatic and aliphatic, ~3100-2800), C=O stretch (aldehyde, ~1700), C=C stretch (aromatic, ~1600, 1450), B-O stretch (~1350). | FT-IR spectra show characteristic peaks for the functional groups.[2] |
| Mass Spectrometry | Monoisotopic Mass: 208.09068 Da.[4] Predicted Collision Cross Section ([M+H]⁺): 142.8 Ų.[4] | Exact Mass: 150.0488242 Da.[2] |
| ¹¹B NMR | A single broad resonance is expected in the range of δ 28-30 ppm, characteristic of a trigonal planar boronic acid.[11] | δ ~28 ppm.[11] |
Experimental Protocols
General Synthesis of (3-Formyl-5-propoxyphenyl)boronic acid
Reaction Scheme:
Detailed Steps:
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Protection of the Aldehyde:
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3-Bromo-5-propoxybenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene. The water formed is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion, yielding the corresponding 1,3-dioxolane protected compound.
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Formation of the Organometallic Reagent:
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Method A (Grignard Reagent): The protected aryl bromide is dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF). Magnesium turnings are added, and the reaction is initiated (e.g., with a small crystal of iodine or by gentle heating). The reaction mixture is stirred until the magnesium is consumed, forming the Grignard reagent.
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Method B (Organolithium Reagent): The protected aryl bromide is dissolved in an anhydrous ether solvent like THF or diethyl ether and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An alkyllithium reagent, such as n-butyllithium, is added dropwise, and the mixture is stirred to allow for lithium-halogen exchange.
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Borylation:
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The freshly prepared organometallic reagent is cooled to -78 °C. A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours or overnight.
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Hydrolysis and Deprotection:
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The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This hydrolyzes the borate ester to the boronic acid and simultaneously removes the acetal protecting group. The mixture is stirred vigorously for a few hours to ensure complete deprotection.
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Work-up and Purification:
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The product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure (3-Formyl-5-propoxyphenyl)boronic acid.
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Visualizations
Synthetic Utility and Potential Reactions
The following diagram illustrates the key chemical transformations and potential applications of (3-Formyl-5-propoxyphenyl)boronic acid, highlighting its versatility as a synthetic intermediate.
Caption: Synthetic pathways and applications of (3-Formyl-5-propoxyphenyl)boronic acid.
This technical guide provides a summary of the currently available information on (3-Formyl-5-propoxyphenyl)boronic acid. As a promising building block, further research into its experimental properties and applications is warranted to fully unlock its potential in drug discovery and materials science.
References
- 1. (3-Formyl-5-propoxyphenyl)boronic acid | 871125-80-3 | Benchchem [benchchem.com]
- 2. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-Propoxyphenyl)boronic acid | C9H13BO3 | CID 3691230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-formyl-5-propoxyphenylboronic acid (C10H13BO4) [pubchemlite.lcsb.uni.lu]
- 5. 3-Formylphenylboronic acid = 95 87199-16-4 [sigmaaldrich.com]
- 6. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. 3-Formylphenylboronic acid(87199-16-4) 1H NMR [m.chemicalbook.com]
- 11. par.nsf.gov [par.nsf.gov]
